2-Bromo-3-(bromomethyl)quinoline
Overview
Description
2-Bromo-3-(bromomethyl)quinoline is a chemical compound with the molecular formula C10H7Br2N . It has a molecular weight of 300.97700 . This compound is also known by several synonyms such as bromo-2-bromomethyl-3-quinoline and 2-bromo-3-bromomethylquinoline .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.97700 . The exact density, boiling point, melting point, and flash point are not available .Scientific Research Applications
X-ray Structure Analysis
3-bromomethyl-2-chloro-quinoline, a related compound to 2-Bromo-3-(bromomethyl)quinoline, has been studied for its crystal structure, revealing insights into its planarity and intramolecular interactions. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Kant et al., 2010).
Synthesis and Biological Activities
The synthesis of halomethylquinoline building blocks, including variations of this compound, has been explored. Such compounds have been tested for anti-tubercular and anti-bacterial activities, indicating their potential as therapeutic agents (Li et al., 2019).
Antineoplastic Activity
Research into 2-chloromethyl and 2-bromomethyl derivatives of quinolines, including compounds similar to this compound, has shown significant antitumor activity. This suggests their potential application in cancer treatment (Lin et al., 1975).
Efficient Synthesis Methods
Studies have focused on efficient synthesis methods for quinolines, a category that includes this compound. Such research is vital for making these compounds more accessible for further study and application (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Synthesis of Novel Compounds
Research into the synthesis of quinolinic acid-phenyl ether using 2-bromomethyl-3-quinolinic acid ethyl ester, a compound related to this compound, has been reported. This contributes to the development of new chemical entities (Gao Wen-tao, 2007).
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDFHGMTFPQPSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.